Bicyclo[2.2.2]oct-5-en-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13N |
|---|---|
Molecular Weight |
123.20 g/mol |
IUPAC Name |
bicyclo[2.2.2]oct-5-en-2-amine |
InChI |
InChI=1S/C8H13N/c9-8-5-6-1-3-7(8)4-2-6/h1,3,6-8H,2,4-5,9H2 |
InChI Key |
SHTMBSFKOKRCSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC1CC2N |
Origin of Product |
United States |
Synthetic Methodologies for Bicyclo 2.2.2 Oct 5 En 2 Amine and Its Derivatives
Diels-Alder Cycloadditions for Bicyclo[2.2.2]octene Skeleton Construction
The Diels-Alder reaction, a [4+2] cycloaddition, stands as one of the most efficient and widely employed methods for constructing the bicyclo[2.2.2]octene core. ucla.edursc.org This pericyclic reaction offers a high degree of stereochemical control and allows for the rapid assembly of the complex, bridged ring system from relatively simple dienes and dienophiles.
The intermolecular Diels-Alder reaction involves the cycloaddition of a separate diene and dienophile to form the bicyclic adduct. This approach is fundamental to the synthesis of a wide array of bicyclo[2.2.2]octene derivatives. A common strategy involves the reaction of a substituted 1,3-cyclohexadiene (B119728) with various dienophiles. ucla.edu For instance, the reaction between 2,6,6-trimethylcyclohexa-2,4-dienone (B77305) and various acetylenic dienophiles provides adducts that can be hydrolyzed to furnish bicyclo[2.2.2]octenediones. acs.org The versatility of this method is further demonstrated by the use of pyrazinones as diene components, which react with dienophiles like fumarates or maleates to produce bicyclo[2.2.2]diazaoctane structures, showcasing the reaction's applicability to heterocyclic analogues. nih.gov Lewis acid catalysis can be employed to accelerate these reactions and control stereoselectivity. rsc.orgarabjchem.org
| Diene | Dienophile | Conditions | Product Type | Ref. |
| 2,6,6-Trimethylcyclohexa-2,4-dienone | Acetylenes | Thermal | Bicyclo[2.2.2]octenedione precursors | acs.org |
| Substituted Pyrazinone | Diethyl Fumarate | Thermal | Bicyclo[2.2.2]diazaoctane | nih.gov |
| 1,3-Cyclohexadiene | 1-Acetylvinyl p-nitrobenzoate | Thermal or Lewis Acid (TiCl₄) | endo-Bicyclo[2.2.2]oct-5-en-2-one derivative | arabjchem.org |
| 2H-Pyran-2-ones | Maleic Anhydride (B1165640) | Refluxing tetralin | Fused Bicyclo[2.2.2]octenes | nih.govmdpi.com |
In the intramolecular variant, the diene and dienophile are tethered within the same molecule, leading to the formation of a polycyclic system containing the bicyclo[2.2.2]octane core. acs.org This strategy is particularly powerful for constructing sterically congested systems. nih.gov One notable application involves the oxidation of 2-alkenylphenols with lead tetraacetate in acetic acid, which forms 6-acetoxy-6-alkenylcyclohexa-2,4-dien-1-one intermediates. These intermediates can then undergo an IMDA reaction to yield complex bicyclo[2.2.2]octane skeletons. jst.go.jpnih.gov The regioselectivity of these reactions can be influenced by the electronic properties of the dienophile, with conjugation to aromatic groups favoring the formation of bridged adducts. jst.go.jpnih.gov
| Precursor | Reaction Sequence | Key Feature | Resulting Skeleton | Ref. |
| 2-Alkenylphenols | Oxidation (lead tetraacetate), then thermal IMDA | Formation of a transient o-quinone methide diene | Bridged Bicyclo[2.2.2]octane | jst.go.jpnih.gov |
| Modified Wessely Oxidation Products | Intramolecular Cycloaddition | Access to regioisomers and stereoisomers | Bicyclo[2.2.2]octenone lactones | cdnsciencepub.com |
| 9-Bromocarvone derivatives | Generation of thermodynamic dienolate, then intramolecular alkylation | Forms bridgehead methyl-containing systems | Chiral Bicyclo[2.2.2]octenones | rsc.org |
A specialized and highly effective strategy for creating fused bicyclo[2.2.2]octene systems is the double Diels-Alder reaction. nih.gov This process is exemplified by the reaction of 2H-pyran-2-ones with dienophiles such as maleic anhydride. nih.govmdpi.com The reaction proceeds through a sequence of two cycloadditions:
An initial Diels-Alder reaction between the 2H-pyran-2-one and the dienophile forms a thermally labile carbon-dioxide-bridged bicyclic intermediate. nih.govmdpi.com
This intermediate undergoes a spontaneous retro-hetero-Diels-Alder reaction, eliminating carbon dioxide to generate a new cyclohexadiene intermediate. nih.gov
This in situ-generated cyclohexadiene immediately reacts with a second molecule of the dienophile to form the final, stable, fused bicyclo[2.2.2]octene skeleton. nih.govmdpi.com
This tandem sequence provides the desired complex skeleton in high yields and with complete stereoselectivity. nih.gov
Cascade and Tandem Reactions in Bicyclo[2.2.2]oct-5-en-2-one Synthesis
Beyond the Diels-Alder cycloaddition, cascade or tandem reactions provide an alternative and powerful one-pot approach to the bicyclo[2.2.2]octene framework, streamlining the synthetic process by minimizing intermediate purification steps.
A notable one-pot synthesis of substituted bicyclo[2.2.2]oct-5-en-2-ones utilizes a tandem intermolecular Michael addition followed by an intramolecular aldol (B89426) condensation. ucla.eduresearchgate.net This sequence is often referred to as a "bridged Robinson annulation". ucla.edu In a typical procedure, a ketone is reacted with a cyclic enone in the presence of a strong acid, such as triflic acid. ucla.edu The reaction proceeds via the following proposed mechanism:
The ketone acts as a Michael donor, adding to the cyclic enone (the Michael acceptor) in a conjugate fashion.
The resulting 1,5-dicarbonyl intermediate then undergoes an intramolecular aldol condensation under the acidic conditions.
Subsequent dehydration yields the final bicyclo[2.2.2]oct-5-en-2-one product.
This process can be carried out using either conventional heating or microwave irradiation and provides good yields of the desired bicyclic ketones from simple starting materials in a single operation. ucla.edu
| Ketone (Michael Donor) | Enone (Michael Acceptor) | Catalyst/Conditions | Yield | Ref. |
| Cyclohexanone (B45756) | Cyclohex-2-enone | Triflic Acid, CH₂Cl₂, Microwave (40°C) | 57% | ucla.edu |
| Acetone | Cyclohex-2-enone | Triflic Acid, CH₂Cl₂, Reflux | 70% | ucla.edu |
| 2-Pentanone | Cyclohex-2-enone | Triflic Acid, CH₂Cl₂, Reflux | 65% | ucla.edu |
The concept of multi-component reactions extends to the efficient synthesis of the bicyclo[2.2.2]octene core through carefully designed cascade processes. The acid-catalyzed reaction between a ketone and a cyclic enone, as described in the Michael-Aldol sequence, represents a one-pot, multi-step operation that fits the criteria of a tandem reaction. ucla.edu This approach assembles the bicyclic enone product from three simple components (the ketone, the enone, and the acid catalyst) in a single reaction vessel. ucla.eduresearchgate.net
Another relevant cascade involves an oxidative dearomatization followed by a Diels-Alder reaction. This biomimetic approach can form the bicyclo[2.2.2]octene core in a single step from simple phenolic precursors, highlighting an efficient assembly strategy that may have biogenetic relevance. researchgate.net
Novel Synthetic Routes and Strategic Approaches
The construction of the bicyclo[2.2.2]octene skeleton, particularly in an enantiomerically pure form, is a considerable synthetic challenge. Recent advances have moved beyond classical methods to embrace more efficient and selective catalytic approaches.
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, avoiding the use of metal catalysts. For the synthesis of chiral bicyclo[2.2.2]octenone precursors, which can be readily converted to the target amine, several organocatalytic strategies have been developed.
One notable approach involves an unexpected Michael-aldol-Smiles rearrangement sequence. thieme-connect.com This method utilizes a primary amine catalyst to facilitate the reaction between cyclohexenone and β-keto benzothiazoyl sulfones, yielding 6-substituted bicyclo[2.2.2]oct-5-en-2-ones with high enantioselectivity. thieme-connect.com The Michael adducts formed initially undergo a cyclization under mild conditions to form the desired bicyclic structure. thieme-connect.com
Another innovative strategy is the highly enantioselective tandem ortho-hydroxylative phenol (B47542) dearomatization-[4+2] cycloaddition. nih.gov This reaction uses a chiral oxaziridinium organocatalyst, which is available in both enantiomeric forms. The process begins with the dearomatization of o-alkylphenols to form an o-quinol intermediate, which then dimerizes in a regio- and diastereoselective [4+2] cycloaddition to generate the decorated bicyclo[2.2.2]octenone core. nih.gov This methodology has been successfully applied to the synthesis of natural products such as (+)-biscarvacrol and has proven to be practical on a gram scale using a simplified amine precatalyst. nih.gov
Furthermore, a highly regio- and stereoselective formal [4+2] cycloaddition of cyclohexenylidenemalononitriles with α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine, affords complex bridged bicyclo[2.2.2]octane architectures with excellent enantiomeric excess (up to 98% ee) and diastereomeric ratios (>19:1 d.r.). rsc.orgresearchgate.net
Table 1: Organocatalytic Approaches to Bicyclo[2.2.2]octenone Synthesis
| Catalytic Strategy | Reactants | Catalyst Type | Key Features | Ref |
|---|---|---|---|---|
| Michael-Aldol-Smiles Rearrangement | Cyclohexenone, β-keto benzothiazoyl sulfones | Primary Amine | High enantioselectivity, mild conditions | thieme-connect.com |
| o-HPD-[4+2] Dimerization | o-Alkylphenols | Chiral Oxaziridinium | High enantioselectivity, applicable to natural product synthesis | nih.gov |
Transition metal catalysis offers efficient pathways for constructing the bicyclo[2.2.2]octane core. Palladium- and rhodium-based catalysts have been particularly effective.
A novel process involves treating 1,4-dimethylene cyclohexane (B81311) with an oxidizing agent in the presence of a transition metal catalyst, such as a palladium compound, to yield an oxo-substituted bicyclo[2.2.2]octane intermediate. google.comjustia.com This method provides a simplified route for the commercial production of various bicyclo[2.2.2]octane derivatives that can be further functionalized. google.comjustia.com
Chiral diene ligands are crucial in asymmetric transition-metal-catalyzed reactions. C2-symmetric bicyclo[2.2.2]octadienes have demonstrated high performance as ligands in rhodium-catalyzed asymmetric arylations. semanticscholar.org These ligands can lead to high enantioselectivities in conjugate addition reactions, which are fundamental for building chiral centers within the molecule. semanticscholar.org
Chemo-enzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biocatalysts. A practical route for preparing chiral bicyclo[2.2.2]octane-2,5-dione, a valuable precursor for chiral diene ligands and subsequently for the target amine, utilizes this hybrid approach. nih.gov The synthesis begins with a chemical Diels-Alder reaction to construct the basic bicyclic framework, followed by the resolution of an enol acetate (B1210297) derivative using immobilized lipases. nih.govfigshare.com This enzymatic resolution step selectively acylates one enantiomer, allowing for the separation of homochiral materials.
Derivatization Strategies for Bicyclo[2.2.2]oct-5-en-2-amine Analogues
Once the core bicyclic amine is synthesized, derivatization allows for the exploration of its chemical space and the fine-tuning of its properties. Key strategies focus on modifying the bridgehead positions and the olefinic double bond.
The bridgehead positions (C1 and C4) of the bicyclo[2.2.2]octane system are sterically hindered and generally inert to standard nucleophilic substitution reactions. google.com However, synthetic methods have been developed to overcome this challenge.
Bridgehead carbocations can be generated from corresponding halides, such as 1-bromobicyclo[2.2.2]octane, using silver triflate. iastate.edu These reactive intermediates can then be trapped by various nucleophiles, including allyltrimethylsilane (B147118) and enol silyl (B83357) ethers, allowing for direct functionalization at the bridgehead position. iastate.edu
Another strategy involves the oxidative decarboxylation of bridgehead carboxylic acids. For instance, treatment of certain bicyclo[2.2.2]octane dicarboxylic acids with lead tetraacetate can lead to rearranged products or the desired functionalized bicyclic ketones. researchgate.net The presence of bulky, electron-deficient substituents like phenyl or isopropenyl groups at a bridgehead position has also been shown to influence the photochemical reactivity of the system. beilstein-journals.org
Table 2: Bridgehead Functionalization Methods
| Method | Precursor | Reagents | Key Outcome | Ref |
|---|---|---|---|---|
| Carbocation Trapping | 1-Bromobicyclo[2.2.2]octane | Silver Triflate, Nucleophiles | Direct C-C bond formation at bridgehead | iastate.edu |
| Oxidative Decarboxylation | Bicyclic dicarboxylic acids | Lead Tetraacetate | Formation of bridgehead-substituted ketones | researchgate.net |
The carbon-carbon double bond in the bicyclo[2.2.2]oct-5-ene ring is a versatile handle for introducing further functionality. The stereochemistry of the bicyclic system often dictates the facial selectivity of reactions at the double bond.
Electrophilic addition reactions are a common strategy for modifying the olefin. For example, the functionalization of the olefinic bond through epoxidation has been reported as a method to introduce oxygen-containing functional groups. researchgate.net This approach can lead to the synthesis of derivatives like all-endo-3-amino-5-hydroxybicyclo[2.2.2]octane-2-carboxylic acid from an N-protected derivative of endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid. researchgate.netdntb.gov.ua The rigid bicyclic structure can lead to high stereoselectivity in such transformations. The electronic properties of the double bond can also be studied, as seen in the formation of a twisted olefinic radical cation upon ionization, which is influenced by the rigid geometry of the bicyclic framework. nih.gov
Transformations of Amine and Keto functionalities
The synthetic versatility of the bicyclo[2.2.2]octane framework is significantly enhanced by the chemical reactivity of its functional groups. The amine at the C-2 position of this compound and the corresponding ketone, Bicyclo[2.2.2]oct-5-en-2-one, serve as key handles for a variety of chemical modifications. These transformations allow for the introduction of diverse substituents and the construction of more complex molecular architectures, including the expansion of the bicyclic ring system itself.
Transformations of the Amine Functionality
The primary amine group in this compound is a versatile nucleophile, readily undergoing reactions typical of alkylamines, such as acylation and alkylation.
N-acylation is a fundamental transformation that converts the primary amine into a more complex amide derivative. This reaction is typically achieved by treating the amine with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base to neutralize the acidic byproduct. For instance, acylation of aminobicyclo[2.2.2]octane derivatives has been demonstrated using acetic anhydride (Ac₂O) in the presence of a base to yield the corresponding N-acetylated compound. This reaction provides a straightforward method for installing an acetyl group, which can alter the compound's physical and biological properties or serve as a protecting group.
| Reactant | Reagent | Product | Notes |
| Bicyclo[2.2.2]oct-5-ene-2-amine derivative | Acetic Anhydride (Ac₂O), Base | N-Acetyl-bicyclo[2.2.2]oct-5-en-2-amine derivative | General method for amine protection and derivatization. |
| Bicyclo[2.2.2]octan-1-amine | Acetyl Chloride | N-acetyl-bicyclo[2.2.2]octan-1-amide | Forms amides upon treatment with acyl chlorides. |
The introduction of alkyl groups onto the nitrogen atom can be accomplished through several methods, most notably reductive amination. This one-pot reaction involves the condensation of the parent ketone, Bicyclo[2.2.2]oct-5-en-2-one, with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding N-alkylated amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃]. This method is highly versatile, allowing for the synthesis of a wide array of N-substituted derivatives by varying the amine component. Direct alkylation of the amine with alkyl halides can also be performed but may be more challenging to control, with a higher risk of over-alkylation to form quaternary ammonium (B1175870) salts.
Transformations of the Keto Functionality
The carbonyl group of Bicyclo[2.2.2]oct-5-en-2-one is a focal point for a range of synthetic transformations, including reduction to the corresponding alcohol and skeletal rearrangements that alter the core bicyclic structure.
The ketone can be readily reduced to the corresponding secondary alcohol, Bicyclo[2.2.2]oct-5-en-2-ol. This transformation is typically accomplished with high efficiency using metal hydride reagents. For example, the reduction of substituted bicyclo[2.2.2]octan-2-ones can be achieved using sodium borohydride (B1222165) (NaBH₄). These reductions can sometimes exhibit stereoselectivity, influenced by the steric environment of the bicyclic system. Biocatalytic reductions using genetically engineered yeast, such as Saccharomyces cerevisiae, have also been shown to be highly efficient and enantioselective for reducing related bicyclic diketones to their corresponding hydroxyketones. ijsr.net
| Reactant | Reagent | Product | Notes |
| Bicyclo[2.2.2]octane-2,5-dione | Sodium Borohydride (NaBH₄) | Bicyclo[2.2.2]octane-2,5-diols | Yields a mixture of diol isomers. |
| Bicyclo[2.2.2]oct-7-ene-2,5-dione | Saccharomyces cerevisiae (TMB4100) | Bicyclo[2.2.2]oct-7-en-2-hydroxy-5-one | High conversion rates and excellent enantiomeric excess (>99%). ijsr.net |
| 1-methyl-4-tosyloxy-bicyclo[2.2.2]octan-2-one | Lithium Aluminium Hydride (LAH) | 1-methyl-4-hydroxymethyl-4-methylene-cyclohexane | Proceeds via fragmentation. d-nb.info |
The rigid bicyclo[2.2.2]octenone framework can undergo fascinating skeletal rearrangements, providing access to different polycyclic systems. These reactions often proceed via the corresponding oxime derivative.
Beckmann Rearrangement : The oxime of Bicyclo[2.2.2]oct-5-en-2-one, formed by reaction with hydroxylamine, can undergo the Beckmann rearrangement when treated with an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or via activation with tosyl chloride). This reaction involves the migration of a carbon atom anti-periplanar to the oxime's leaving group, resulting in the formation of a ring-expanded lactam. This provides a pathway to azabicyclo[3.2.2]nonane derivatives, effectively inserting a nitrogen atom into the bicyclic core. The ratio of lactam formation to fragmentation products can be influenced by substituents on the bicyclic ring.
Schmidt Reaction : A related transformation is the Schmidt reaction, where the ketone is treated with hydrazoic acid (HN₃) under acidic conditions. This reaction also leads to the formation of a lactam through a similar ring-expansion mechanism as the Beckmann rearrangement, providing another route to the azabicyclo[3.2.2]nonane skeleton.
Oxidative Scission : Recent studies have shown that bicyclo[2.2.2]octenones can undergo selective oxidative scission. For example, by employing fragmentation of ketoxime derivatives or Schmidt-type reactions, the C1-C2 bond can be cleaved to yield highly functionalized cyclohexene (B86901) frameworks, demonstrating the utility of these compounds in constructing diverse molecular architectures.
| Reaction | Reactant | Reagents | Product Type |
| Oxime Formation | Bicyclo[2.2.2]oct-5-en-2-one | Hydroxylamine (NH₂OH) | Bicyclo[2.2.2]oct-5-en-2-one oxime |
| Beckmann Rearrangement | Bicyclo[2.2.2]oct-5-en-2-one oxime | Acid catalyst (e.g., H₂SO₄, PPA) | Ring-expanded lactam (Azabicyclo[3.2.2]nonenone) |
| Schmidt Reaction | Bicyclo[2.2.2]oct-5-en-2-one | Hydrazoic Acid (HN₃), Acid | Ring-expanded lactam (Azabicyclo[3.2.2]nonenone) |
| Oxidative Scission | Bicyclo[2.2.2]octenone derivative | Varies (e.g., via ketoxime fragmentation) | Functionalized cyclohexene |
These transformations highlight the chemical versatility of the amine and keto functionalities within the this compound scaffold, enabling its use as a versatile building block in synthetic chemistry.
Reaction Mechanisms and Chemical Transformations Involving the Bicyclo 2.2.2 Oct 5 En 2 Amine Scaffold
Pericyclic Rearrangements and Cycloadditions
Pericyclic reactions, which proceed through a concerted cyclic transition state, are prominent in the chemistry of bicyclo[2.2.2]octene systems. These reactions are often stereospecific and provide efficient routes to complex molecular architectures.
Anionic Oxy-Cope RearrangementsThe oxy-Cope rearrangement is avulcanchem.comvulcanchem.com-sigmatropic rearrangement of 1,5-dien-3-ols.wikipedia.orgThe reaction is significantly accelerated when the hydroxyl group is deprotonated to form an alkoxide, a transformation known as the anionic oxy-Cope rearrangement.wikipedia.orgThis base-catalyzed variant can exhibit rate enhancements of 10¹⁰ to 10¹⁷ and is often irreversible due to the formation of a stable enolate.wikipedia.org
Substituted bicyclo[2.2.2]oct-5-en-2-one derivatives are valuable precursors for substrates undergoing this rearrangement. ucla.edu While the direct anionic oxy-Cope rearrangement of Bicyclo[2.2.2]oct-5-en-2-amine itself is not the primary example, the underlying principle is demonstrated with the corresponding alcohol, exo-bicyclo[2.2.2]oct-5-en-2-ol. caltech.edu The rearrangement proceeds through a highly ordered, chair-like transition state to maintain stereochemical integrity, although boat transition states can lead to diastereomeric products. wikipedia.org This reaction provides a powerful method for constructing complex ring systems, such as cis-hydrindanones, from related bicyclic precursors. rsc.org
Photochemical [2+2] Cycloaddition-FragmentationPhotochemical [2+2] cycloadditions represent a key method for constructing cyclobutane (B1203170) rings from two olefinic units.acs.orgIn the context of bicyclic systems, this reaction can be followed by a fragmentation step, a process known as the deMayo reaction, which is a powerful tool for the synthesis of medium-sized rings.dur.ac.ukThis sequence involves the photochemical [2+2] cycloaddition of an olefin to the enol form of a 1,3-dicarbonyl derivative, followed by a retro-aldol fragmentation of the resulting cyclobutane ring.dur.ac.uk
The photochemistry of the bicyclo[2.2.2]octene scaffold itself is complex. For example, direct irradiation of bicyclo[2.2.2]oct-7-ene-2,5-diones can lead to the extrusion of ketene, while sensitized irradiation results in an oxa-di-pi-methane rearrangement. nih.gov The specific reaction pathway is highly dependent on the substitution pattern and the reaction conditions, such as the use of direct versus sensitized irradiation. nih.gov
Oxidative and Reductive Transformations
The this compound scaffold and its precursors are subject to various oxidative and reductive transformations that modify the ring system or the functional groups attached to it.
Reduction of Nitrile and Ketone Groups to AmineThe synthesis of this compound can be achieved through the reduction of precursor molecules containing ketone or nitrile functionalities at the C2 position.
The reduction of a nitrile group on the bicyclic framework to a primary amine is a common synthetic step. ontosight.ai This transformation can be accomplished using various reducing agents. Catalytic hydrogenation, for instance using Raney Nickel or Palladium on carbon (Pd/C), is an effective method. commonorganicchemistry.com To suppress the formation of secondary and tertiary amine byproducts during catalytic hydrogenation, ammonia (B1221849) is often added to the reaction mixture. commonorganicchemistry.com Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or the more stable borane-dimethylsulfide (BH₃-SMe₂), are also employed for this reduction. commonorganicchemistry.com
Alternatively, the amine can be prepared from a ketone precursor, bicyclo[2.2.2]oct-5-en-2-one. One pathway involves converting the ketone to its corresponding oxime by reacting it with hydroxylamine. The subsequent reduction of the oxime, often via catalytic hydrogenation over Pd/C, yields the primary amine with high efficiency. Another approach is direct reductive amination, where the ketone reacts with an ammonia source to form an imine intermediate, which is then reduced in situ by a selective reducing agent like sodium cyanoborohydride.
Table 1: Reagents for the Synthesis of this compound from Precursors
| Precursor Functional Group | Reaction Type | Common Reagents | Reference |
|---|---|---|---|
| Nitrile (-CN) | Catalytic Hydrogenation | H₂, Raney Nickel, NH₃ | commonorganicchemistry.com |
| Nitrile (-CN) | Catalytic Hydrogenation | H₂, Pd/C, NH₃ | commonorganicchemistry.com |
| Nitrile (-CN) | Chemical Reduction | BH₃-THF or BH₃-SMe₂ | commonorganicchemistry.com |
| Ketone (C=O) | Reduction of Oxime | 1. Hydroxylamine (NH₂OH) 2. H₂, Pd/C | |
| Ketone (C=O) | Reductive Amination | Ammonium (B1175870) Acetate (B1210297), Sodium Cyanoborohydride |
Hydrogenation of the Double Bond
The carbon-carbon double bond in the this compound framework is susceptible to hydrogenation, a reaction that saturates the bond to form the corresponding bicyclo[2.2.2]octan-2-amine. This transformation is typically achieved through catalytic hydrogenation.
Commonly used catalysts for this reaction include palladium on carbon (Pd/C) and platinum dioxide (PtO₂) in a suitable solvent like ethanol. The reaction generally proceeds with high efficiency, often achieving near-quantitative yields. For instance, the hydrogenation of related bicyclo[2.2.2]octene derivatives, such as bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride, has been successfully carried out using a palladium/carbon catalyst. google.com Similarly, diallyl derivatives of bicyclo[2.2.2]octene have been selectively hydrogenated using 10% Pd/C with hydrogen gas. rsc.orgrsc.org
The stereochemistry of the hydrogenation can be influenced by the substituents on the bicyclic core. In some cases, the hydrogenation can proceed with high regio- and stereoselectivity. arkat-usa.org For example, the hydrogenation of N,N-disubstituted amides on a bicyclo[2.2.2]octane framework can lead to the corresponding amines. google.com
Below is a table summarizing typical conditions for the hydrogenation of bicyclo[2.2.2]octene derivatives.
| Starting Material | Catalyst | Solvent | Conditions | Product | Reference |
| This compound | Pd/C or PtO₂ | Ethanol | H₂ gas | Bicyclo[2.2.2]octan-2-amine | |
| Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride | Palladium/carbon | γ-butyrolactone | H₂ gas | Bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic dianhydride | google.com |
| Diallyl bicyclo[2.2.2]octene derivative | 10% Pd/C | - | H₂ gas | Partially saturated derivative | rsc.orgrsc.org |
Base-Catalyzed and Acid-Catalyzed Reactions
The this compound scaffold can undergo a variety of reactions under both basic and acidic conditions, leading to decompositions, cyclizations, and rearrangements.
Mechanistic Investigations of Base-Catalyzed Decompositions
Base-catalyzed reactions of bicyclic systems, particularly those containing peroxide linkages, have been studied to understand their decomposition mechanisms. For instance, the base-catalyzed decomposition of 2,3-dioxa-bicyclo[2.2.2]oct-5-ene, a related bicyclic system, is highly dependent on the strength of the base used. tubitak.gov.tr Stronger bases lead to faster reaction rates. tubitak.gov.tr The proposed mechanism involves the abstraction of an α-proton to the peroxide linkage, followed by a rearrangement. tubitak.gov.tr While direct studies on the base-catalyzed decomposition of this compound are not prevalent, the amine group can act as an internal base or influence the reactivity of other functional groups within the molecule. It is known that base-catalyzed enolization can occur in related bicyclo[2.2.2]octanone systems. researchgate.net
Acid-Catalyzed Cyclizations and Rearrangements
The rigid bicyclo[2.2.2]octane framework is prone to skeletal rearrangements under acidic conditions, often leading to the formation of more stable bicyclo[3.2.1]octane or other tricyclic systems. vulcanchem.comuniroma1.it These rearrangements, often of the Wagner-Meerwein type, are driven by the relief of ring strain. vulcanchem.comresearchgate.netresearchgate.net
For example, heating bicyclo[2.2.2]octane-1,4-diol with phosphoric acid (H₃PO₄) at 120°C induces a ring expansion to yield tricyclic products. Similarly, acid-catalyzed hydrolysis of certain bicyclo[2.2.2]octene derivatives can lead to the formation of keto anhydrides, which can then undergo further rearrangements. cdnsciencepub.com In some cases, a 1,2-acyl migration is proposed to be involved in the rearrangement mechanism. cdnsciencepub.comresearchgate.net
The presence of substituents can significantly influence the course of these acid-catalyzed reactions. For instance, the solvolyses of benzobicyclo[2.2.2]octenyl and -octadienyl brosylates lead to Wagner-Meerwein rearranged products. acs.orgcapes.gov.br Furthermore, the acid-catalyzed rearrangement of bicyclo[3.2.1]octane systems can yield 2,5-diazabicyclo[2.2.2]octane derivatives. vulcanchem.com
Nucleophilic and Electrophilic Substitution Patterns
The amine group in this compound is a key site for both nucleophilic and electrophilic substitution reactions. The rigid bicyclic structure can influence the accessibility and reactivity of this functional group.
The amine can act as a nucleophile, participating in reactions such as acylation, alkylation, and arylation. For example, the amine can be coupled with other molecules to form larger, more complex structures. google.com Direct nucleophilic substitution of halogenated bicyclo[2.2.2]octene derivatives with ammonia under high-pressure conditions is another method to introduce the amine group. vulcanchem.com
Conversely, the amine group can be the target of electrophilic attack. The lone pair of electrons on the nitrogen atom makes it susceptible to reactions with electrophiles. The bridgehead positions of the bicyclo[2.2.2]octane system are generally inert to nucleophilic substitution, making functionalization at other positions, like the amine group, more synthetically valuable. google.com
Stereochemical Outcomes and Selectivity Control in Transformations
The rigid and well-defined stereochemistry of the this compound scaffold plays a crucial role in directing the stereochemical outcome of its reactions. The facial selectivity of nucleophilic additions to the related bicyclo[2.2.2]oct-5-en-2-one system is highly dependent on the substituents and the reaction conditions, including the use of Lewis acids. acs.orgacs.org
For instance, the addition of vinylmagnesium bromide to bicyclo[2.2.2]oct-5-en-2-one derivatives can produce both syn and anti isomers, with the selectivity being influenced by the presence of Lewis acids like CeCl₃. acs.orgacs.org In some cases, the use of a preformed vinylmagnesium bromide-CeCl₃ reagent can lead to almost exclusive formation of the syn-isomer. acs.orgacs.org
The stereochemistry of the starting material can also dictate the outcome of rearrangements. For example, in acid-catalyzed rearrangements, the migration of an acyl group can occur from the side anti to the leaving group. uniroma1.it The stereocontrolled construction of spiro-fused bicyclo[2.2.2]octane ring systems has also been achieved through intramolecular double Michael reactions. capes.gov.brscilit.com Furthermore, palladium-catalyzed allylation of related cyclohexanone (B45756) derivatives has been shown to be under stereoelectronic control, leading to products of axial allylation. researchgate.net
Stereochemical Aspects and Chirality of Bicyclo 2.2.2 Oct 5 En 2 Amine and Its Derivatives
Enantioselective Synthesis and Chiral Resolution
The synthesis of enantiomerically pure bicyclo[2.2.2]octane derivatives is of significant interest for applications in asymmetric catalysis and medicinal chemistry. Several strategies have been developed to achieve this, primarily focusing on asymmetric synthesis and chiral resolution.
Enantioselective Synthesis:
Asymmetric synthesis aims to create a specific stereoisomer directly. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of bicyclo[2.2.2]octenones, which are versatile precursors to compounds like bicyclo[2.2.2]oct-5-en-2-amine. For instance, a highly enantioselective Michael reaction of enones and β-keto sulfones, catalyzed by a primary amine, can produce intermediates that are then cyclized to form bicyclo[2.2.2]oct-5-en-2-ones with high enantiopurity. thieme-connect.com Another approach involves a copper-mediated oxidative dearomatization of phenols followed by a [4+2] dimerization cascade, which has been successfully applied to the enantioselective synthesis of bicyclo[2.2.2]octenones. nih.gov
Diels-Alder reactions are a cornerstone for constructing the bicyclo[2.2.2]octane skeleton. The use of chiral auxiliaries or catalysts in these reactions can induce high levels of enantioselectivity. For example, chiral oxazaborolidinium catalysts have been employed in asymmetric Diels-Alder reactions to produce chiral bicyclo[2.2.2]octadiene ligands. semanticscholar.org
Chiral Resolution:
When enantioselective synthesis is not feasible, chiral resolution of a racemic mixture is a common alternative. This can be achieved through various methods, including the use of chiral stationary phases in high-performance liquid chromatography (HPLC). For example, direct HPLC separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acid enantiomers has been successfully performed using chiral stationary phases containing macrocyclic glycopeptide antibiotic selectors. nih.gov Another strategy involves the resolution of an enol acetate (B1210297) derivative of bicyclo[2.2.2]octane-2,5-dione using immobilized lipases. researchgate.net
Table 1: Examples of Enantioselective Synthesis and Chiral Resolution Methods
| Method | Key Reagents/Catalysts | Target Compound/Intermediate | Enantiomeric Excess (ee) / Outcome |
| Organocatalytic Michael Addition/Cyclization | Primary amine catalyst | Bicyclo[2.2.2]oct-5-en-2-ones | High enantioselectivity |
| Copper-Mediated Oxidative Dearomatization/Dimerization | [(-)-sparteine]₂Cu₂O₂(PF₆)₂ complex | Bicyclo[2.2.2]octenones | Up to 99% ee nih.gov |
| Asymmetric Diels-Alder Reaction | Chiral oxazaborolidinium catalyst | Chiral bicyclo[2.2.2]octadiene ligands | High enantioselectivities |
| Chiral HPLC Resolution | Macrocyclic glycopeptide chiral stationary phases | Bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids | Baseline separation of enantiomers nih.gov |
| Enzymatic Resolution | Immobilized lipases | Chiral bicyclo[2.2.2]octane-2,5-dione | Optically active product |
Diastereoselective Control in Bicyclo[2.2.2]octane Ring Formation
The formation of the bicyclo[2.2.2]octane ring often involves reactions that can lead to multiple diastereomers. Controlling the stereochemical outcome of these reactions is crucial for the synthesis of specific isomers.
The Diels-Alder reaction is a primary method for constructing the bicyclo[2.2.2]octane core, and its stereoselectivity is well-documented. The "endo rule" often predicts the major diastereomer, but this can be influenced by various factors, including the nature of the diene and dienophile, Lewis acid catalysis, and steric effects. For instance, the Diels-Alder reaction between captodative alkene 1-acetylvinyl arenecarboxylates and cyclohexadiene can proceed with high stereoselectivity to furnish the endo adduct as a single isomer. arabjchem.org
Intramolecular reactions are also employed to form the bicyclic system with diastereoselective control. An intramolecular SN2' cyclization has been used to construct the bicyclo[2.2.2]diazaoctane core, where the diastereoselectivity can be controlled by the choice of solvent and base. nih.gov Similarly, a tandem intermolecular Michael addition followed by an intramolecular aldol (B89426) process, known as a bridged Robinson annulation, can provide bicyclo[2.2.2]oct-5-en-2-ones with specific stereochemistry. researchgate.net
Stereochemical Assignment Methodologies (e.g., NMR, X-ray Crystallography)
Unambiguous determination of the stereochemistry of bicyclo[2.2.2]octane derivatives is essential. Several analytical techniques are employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography being the most powerful.
NMR Spectroscopy:
¹H and ¹³C NMR spectroscopy are invaluable for determining the relative stereochemistry of substituents on the bicyclo[2.2.2]octane ring. cdnsciencepub.com Coupling constants (³J values) between vicinal protons can provide information about their dihedral angles, which in turn helps to define their relative orientation (e.g., endo vs. exo). The Nuclear Overhauser Effect (NOE) is also a powerful tool for establishing through-space proximity between protons, which can elucidate the stereochemical arrangement of substituents. arabjchem.org For instance, in the assignment of isomeric endo and exo adducts of indolylethylamine analogues, the ¹H NMR spectra of specifically deuterated alkenes were utilized. mdma.ch
X-ray Crystallography:
Single-crystal X-ray crystallography provides the most definitive method for determining the absolute and relative stereochemistry of a molecule. It gives a precise three-dimensional structure, including bond lengths, bond angles, and torsional angles. rsc.org This technique has been used to confirm the structures of various bicyclo[2.2.2]octane derivatives, including intermediates in synthetic pathways and final products. researchgate.netgoogle.com For example, the structure of a tricyclic ketone formed from cyclohexanone (B45756) and cyclohexenone was confirmed by X-ray crystallography. researchgate.net
Conformational Analysis and Dynamics of the Bicyclic System
The bicyclo[2.2.2]octane system is conformationally rigid but not entirely static. Understanding its conformational preferences and dynamics is crucial for predicting its reactivity and biological activity.
The parent bicyclo[2.2.2]octane skeleton is believed to adopt a twisted boat conformation to relieve eclipsing interactions. stackexchange.com However, the presence of substituents and unsaturation can influence this preference.
The conformation of the bicyclo[2.2.2]octane ring system can be significantly influenced by the nature of its bridging atoms and the substituents attached to the skeleton. The parent hydrocarbon has a D₃ symmetry, but this can be distorted by substituents. rsc.org
Substituents can introduce steric and electronic effects that alter the conformational landscape. For example, in methyl-substituted bicyclo[2.2.2]octane derivatives, the interactions between closely neighboring substituents can lead to distinctive shielding variations in ¹³C NMR spectra, which can be used for stereochemical elucidation. cdnsciencepub.com The electronic effects of substituents on the σ-system of bicyclo[2.2.2]octane have also been studied, revealing that the electronic transmission can be systematically tuned. nih.gov In permethylbicyclo[2.2.2]octasilanes, the substituents attached to the bridgehead silicon atoms have only a minor impact on the structure of the bicyclooctasilane core. acs.org
The rigid nature of the bicyclo[2.2.2]octane scaffold makes it an excellent platform for creating conformationally restricted analogues of biologically active molecules. By incorporating this bicyclic system, the conformational freedom of flexible side chains can be limited, allowing for the study of specific conformations required for biological activity.
For example, conformationally restricted analogues of indolylethylamine (tryptamine) based on the 2-amino-3-(3'-indolyl)bicyclo[2.2.2]octan-5-one scaffold have been synthesized to probe the structure of serotonin (B10506) receptor binding sites. mdma.ch In these analogues, the bicyclic unit restricts the rotation of the amino and indolyl groups through van der Waals interactions with the bridges of the bicyclic system. mdma.ch Molecular mechanics calculations have been used to analyze the minimum-energy conformations of these analogues, providing insights into structure-activity relationships. mdma.ch
Applications in Advanced Organic Synthesis and Chemical Biology
Bicyclo[2.2.2]oct-5-en-2-amine as a Chiral Scaffold and Ligand in Asymmetric Catalysis
The bicyclo[2.2.2]octane framework is a key structural element in numerous biologically active natural and synthetic products and serves as an interesting template for asymmetric synthesis. nih.gov Derivatives of this scaffold, particularly chiral diamines, have emerged as effective ligands in a variety of metal-catalyzed asymmetric reactions. nih.govresearchgate.net The predictable stereochemical outcomes from reactions catalyzed by metal complexes derived from these scaffolds add a valuable new dimension to asymmetric synthesis. nih.govresearchgate.net
Design and Synthesis of Chiral Diamine Ligands (e.g., Salen complexes)
A significant development in this area is the use of cis-2,5-diaminobicyclo[2.2.2]octane as a chiral scaffold. nih.govresearchgate.net This diamine, synthesized in enantiopure form from benzoic acid, can be condensed with various salicylaldehydes to generate "salen" ligands. nih.govresearchgate.net These ligands are adept at encapsulating a range of transition and other metals, forming well-defined chiral environments. nih.govresearchgate.net An advantage of this system is the ability to sterically and electronically tune the salen ligand to bestow specific catalytic properties upon the resulting metal complex. nih.govresearchgate.net For instance, modifying the substituents on the benzenoid rings of the salen ligand can enhance the catalytic efficiency of the complex. nih.govresearchgate.net
The design of these ligands is inspired by the success of trans-1,2-diaminocyclohexane, a classic chiral diamine in asymmetric catalysis. nih.govresearchgate.net The goal is to retain the beneficial properties of the classic diamine while enhancing its intrinsic chirality and expanding its applications. nih.govresearchgate.net The cis-2,5-diaminobicyclo[2.2.2]octane scaffold offers a larger nitrogen-to-nitrogen separation compared to trans-1,2-diaminocyclohexane, which results in a larger volume of chiral space within the salen complex. researchgate.net
Application in Asymmetric Henry (Nitroaldol) Condensation
Copper(I)-salen complexes derived from the reduced form of the cis-2,5-diaminobicyclo[2.2.2]octane-based salen ligand have proven to be highly efficient catalysts for the asymmetric Henry (nitroaldol) condensation. nih.govresearchgate.net This reaction, which forms a carbon-carbon bond between a nitroalkane and an aldehyde or ketone, is a fundamental transformation in organic synthesis. The use of these chiral catalysts allows for the production of enantioenriched β-nitro alcohols with excellent efficiency. nih.govresearchgate.netoregonstate.edu These products are valuable intermediates and can be transformed into important pharmaceutical agents, such as beta-blockers. nih.govresearchgate.net
Role in Asymmetric Cyclopropanation
Cobalt(II)-salen complexes featuring the cis-2,5-diaminobicyclo[2.2.2]octane scaffold have been successfully employed in asymmetric cyclopropanation reactions. nih.govresearchgate.net This process involves the transfer of a carbene to an alkene to form a cyclopropane (B1198618) ring, a structural motif present in numerous biologically active molecules and pharmaceuticals. wiley-vch.de The chiral cobalt catalyst induces a high degree of diastereo- and enantioselectivity in the cyclopropanation of 1,1-disubstituted alkenes with diazoacetates. oregonstate.edu The efficiency of these catalysts can be further improved by tuning the electronic properties of the salen ligand, for example, by introducing methoxy (B1213986) substituents on the benzenoid rings. nih.govresearchgate.net This has been applied to an improved synthesis of a cyclopropane-containing drug candidate. nih.govresearchgate.net
Building Block for Complex Natural Products and Analogues
The rigid bicyclo[2.2.2]octane core is a recurring motif in a variety of natural products, including terpenes and alkaloids. justia.comgoogle.com Consequently, this compound and its derivatives are valuable building blocks for the total synthesis of these complex molecules and their analogues. nih.govjustia.comgoogle.com The defined stereochemistry and conformational rigidity of the scaffold allow for precise control over the spatial arrangement of functional groups during the construction of intricate molecular architectures.
Incorporation into Terpene and Alkaloid Synthesis
The synthesis of fungal indole (B1671886) alkaloids containing the bicyclo[2.2.2]diazaoctane ring system highlights the importance of this structural framework. nih.gov While this specific example involves a diaza-analogue, the underlying principles of utilizing a rigid bicyclic core are transferable to the synthesis of other alkaloids and terpenes. justia.comgoogle.comnih.gov The bicyclo[2.2.2]octane skeleton provides a robust platform for the stereocontrolled installation of various substituents and for subsequent ring-forming or rearrangement reactions to access the target natural product.
Construction of Polycyclic Frameworks
The bicyclo[2.2.2]octane unit serves as an excellent starting point for the construction of more complex polycyclic systems. nih.gov Its inherent strain and reactivity can be harnessed in various chemical transformations. For instance, the bicyclo[2.2.2]octenone system, a close relative of this compound, can undergo rearrangements to form bicyclo[3.2.1]octane systems. researchgate.net Furthermore, the bicyclic framework can be elaborated through reactions such as Diels-Alder cycloadditions and ring-closing metathesis to build intricate, multi-ring structures found in many natural products. nih.govacs.org The constrained nature of the bicyclo[2.2.2]octane scaffold can also influence the stereochemical outcome of reactions on appended functionalities, guiding the formation of specific isomers in the construction of complex polycyclic molecules. nih.gov
Design of Conformationally Restricted Analogues for Biological Investigations
The bicyclo[2.2.2]octane skeleton is a key structural element in creating conformationally restricted analogues of neurotransmitters and amino acids. jst.go.jpresearchgate.net By locking flexible molecules into a more rigid structure, researchers can probe the specific conformations required for biological activity. This approach provides valuable insights into the structure-activity relationships of bioactive compounds and the topography of their corresponding receptor binding sites. erowid.org
Indolylethylamine Analogues
The bicyclo[2.2.2]octane framework has been utilized to create conformationally restricted analogues of indolylethylamine, also known as tryptamine, to study their interaction with serotonin (B10506) receptors. erowid.orgnih.gov The synthesis of these analogues involves a bicycloannulation reaction between cyclohexenone and indolyl enamines, which yields trans-3-(cyclic amino)-2-(3'-indolyl)bicyclo[2.2.2]octan-5-ones. nih.govresearchgate.net
These rigid structures are particularly useful because they freeze the central dihedral angle at approximately 100°, a value that is intermediate between the typical gauche (60°) and anti (180°) conformations found in other analogues. erowid.org The conformational flexibility of the amino and indolyl groups is limited by van der Waals interactions with the bridges of the bicyclic system. erowid.orgnih.gov
Studies on these analogues have shown that they can inhibit the binding of ligands to both 5-HT2 and 5-HT1a serotonin receptor sites. nih.gov The binding affinity is dependent on the stereochemistry of the molecule, with the endo isomers generally showing higher potency. erowid.orgnih.gov Molecular mechanics calculations suggest that the endo isomers possess a less bulky bridge near the amine group, allowing for greater conformational freedom in a key dihedral angle. erowid.orgnih.gov
| Compound | Receptor Assay | Potency/Affinity |
| endo-trans-3-(N-piperidinyl)-2-(3'-indolyl)bicyclo[2.2.2]octan-5-one | 5HT2 | Most Potent |
| endo-trans-3-(N-pyrrolidinyl)-2-(3'-indolyl)bicyclo[2.2.2]oct-5-ene | 5HT1a | Most Potent |
| Phenyl-substituted adduct | 5HT2, 5HT1a | Least Affinity |
This table presents the relative potencies of different indolylethylamine analogues based on research findings. erowid.orgnih.gov
Alpha-Amino Acid Analogues with Bicyclic Constraint
While much of the research has focused on β-amino acids, the bicyclo[2.2.2]octane scaffold is a key template for creating conformationally constrained amino acids. researchgate.netmdpi.com These bicyclic amino acids are valuable tools in chemistry and biology due to their defined three-dimensional structures. For instance, derivatives of di-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid have been synthesized and their stereochemistry rigorously determined. mdpi.comresearchgate.net
The synthesis of these constrained amino acids often involves the stereoselective and regioselective functionalization of the double bond in the bicyclo[2.2.2]octene ring system. mdpi.com For example, all-endo-3-amino-5-hydroxybicyclo[2.2.2]octane-2-carboxylic acid has been prepared from an N-protected derivative of endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid through intermediates like dihydro-1,3-oxazines or γ-lactones. mdpi.comresearchgate.net These synthetic routes allow for the creation of novel hydroxy-substituted bicyclic β-amino acid derivatives. mdpi.com
The rigid bicyclic framework has also been used to construct novel chimeric scaffolds for various applications. acs.org The development of these constrained amino acids, including their partially saturated and further functionalized analogues, continues to be an active area of research. mdpi.comresearchgate.net
Scaffold Development for Molecular Recognition and Ligand Design
The unique and rigid geometry of the bicyclo[2.2.2]octane system makes it an attractive scaffold for the design of molecules aimed at molecular recognition and as ligands for biological targets. researchgate.netmdpi.com Its three-dimensional structure can be precisely functionalized to present chemical groups in specific spatial orientations, mimicking the binding motifs of natural ligands. nih.gov
Pharmacophore Mimicry
The bicyclo[2.2.2]octane scaffold has been successfully employed to mimic key pharmacophoric elements of biologically active molecules. One notable example is its use in creating structural mimics of the LXXLL pentapeptide motif found in steroid receptor coactivators (SRCs). nih.gov This motif is crucial for the interaction between SRCs and nuclear hormone receptors (NRs). nih.gov
By using a bicyclo[2.2.2]octane core, researchers have been able to replicate the spatial arrangement of two critical leucine (B10760876) residues in the NR box motif. nih.gov The rigid bicyclic system accurately mimics the alignment of the isopropyl groups of these leucines as they bind within a hydrophobic groove of the estrogen receptor. nih.gov These bicyclic mimics have been shown to block the NR-SRC interaction, demonstrating the potential of this scaffold in designing molecules that can modulate protein-protein interactions. nih.gov
In another application, fused bicyclo[2.2.2]octenes have been designed to mimic the pharmacophore pattern of HIV-1 protease inhibitors like nelfinavir (B1663628) and lopinavir. researchgate.netmdpi.com Docking studies have shown that the bicyclo[2.2.2]octene scaffold can effectively position hydrophobic moieties to fit into the sub-pockets of the protease's active site. researchgate.netresearchgate.net
Scaffolds for Protease Inhibition (e.g., SARS-CoV-2 3CLpro)
The bicyclo[2.2.2]octene scaffold has emerged as a promising starting point for the development of non-covalent inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), a key enzyme in the viral replication cycle. mdpi.comnih.gov The design strategy for these inhibitors was inspired by clinically used HIV-1 protease inhibitors that show activity against SARS-CoV-2. researchgate.netnih.gov
A series of rigid bicyclo[2.2.2]octenes fused to N-substituted succinimides were synthesized and evaluated for their ability to inhibit the SARS-CoV-2 main protease. mdpi.comnih.gov Inhibition assays confirmed that several of these compounds can inhibit the enzyme, with the most promising compound exhibiting an IC₅₀ value in the micromolar range. mdpi.comnih.gov
| Compound ID | SARS-CoV-2 3CLpro Inhibition (IC₅₀) |
| 11a | 102.2 µM |
This table shows the inhibitory concentration of the most active compound from a synthesized series of fused bicyclo[2.2.2]octenes against SARS-CoV-2 3CLpro. mdpi.comnih.gov
Molecular simulations and dynophore analyses have provided insights for further optimization of these scaffolds. mdpi.comnih.gov These studies highlight the potential of the versatile bicyclo[2.2.2]octene scaffold in the development of new antiviral agents. researchgate.netnih.gov
Scaffold for Glycosidase Inhibitors
The bicyclo[2.2.2]octane framework has also been explored for the development of glycosidase inhibitors. researchgate.net In one approach, bicyclo[2.2.2]octane-hexols, also referred to as bishomoinositols, were synthesized and evaluated. researchgate.net The synthesis involved the reaction of 2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole with vinylene carbonate to construct the bicyclo[2.2.2]octane skeleton. researchgate.net Subsequent chemical transformations led to various hexol derivatives. researchgate.net One of the synthesized molecules demonstrated enzyme-specific inhibition against α-glycosidase. researchgate.net
Further research in this area has involved the synthesis of various aminocarbasugars and bridged bicyclic amines, such as 7-azanorbornanes, and their evaluation as glycosidase inhibitors. ethz.ch These studies contribute to the growing body of evidence supporting the use of bicyclic scaffolds in the design of enzyme inhibitors.
Theoretical and Computational Chemistry Studies of Bicyclo 2.2.2 Oct 5 En 2 Amine Systems
Quantum Mechanical Studies of Reactivity and Selectivity
Quantum mechanical (QM) methods are instrumental in understanding the electronic structure and predicting the chemical behavior of molecules like Bicyclo[2.2.2]oct-5-en-2-amine. These calculations can elucidate factors governing reaction rates and selectivities, which are crucial for synthetic applications.
Density Functional Theory (DFT) has become a primary tool for investigating the reactivity of organic molecules. While direct DFT studies on this compound are not extensively documented in the reviewed literature, extensive research on its precursor, Bicyclo[2.2.2]oct-5-en-2-one, offers significant insights. DFT calculations are frequently employed to determine the energies of ground states, transition states, and intermediates, which helps in rationalizing and predicting the outcomes of chemical reactions.
For instance, in the context of nucleophilic additions to the carbonyl group of Bicyclo[2.2.2]oct-5-en-2-one derivatives, DFT calculations can predict facial selectivity. The relative energies of the transition states leading to syn and anti addition products determine the stereochemical outcome. These calculations often consider the nature of the nucleophile, the solvent, and the presence of Lewis acid catalysts to model the reaction environment accurately.
Computational studies on related bicyclic systems have shown that DFT can be used to calculate various reactivity indices, such as frontier molecular orbital (FMO) energies (HOMO and LUMO), electrostatic potential maps, and Fukui functions. These indices help identify the most reactive sites within a molecule. For this compound, the nitrogen atom of the amine group and the π-bond of the cyclohexene (B86901) ring would be key areas of interest for electrophilic attack, while the amine protons could be involved in hydrogen bonding or acid-base chemistry.
| System | Computational Method | Focus of Study | Key Findings |
|---|---|---|---|
| Bicyclo[2.2.2]oct-5-en-2-one Derivatives | DFT (B3LYP) | Facial Selectivity in Nucleophilic Additions | Transition-state energies calculated to rationalize the preference for syn or anti-attack by nucleophiles. |
| Azanorbornanic Radicals | DFT | Mechanistic Proposal for Rearrangement | Computational studies supported a detailed mechanistic proposal for the regioselective rearrangement of related bicyclic aminyl radicals. researchgate.net |
| Bicyclo[2.2.1]hept-5-en-2-one | QM Calculations | Regioselectivity of Electrophilic Additions | Calculations found that the 6-oxobicyclo[2.2.1]hept-2-yl cation is significantly more stable than its isomer, explaining the observed regioselectivity. acs.org |
Transition state (TS) analysis is a cornerstone of computational chemistry for elucidating reaction mechanisms. By locating and characterizing the transition state structure—the highest energy point along the reaction coordinate—researchers can calculate activation energies and gain a detailed understanding of the bond-forming and bond-breaking processes.
For reactions involving the Bicyclo[2.2.2]octane skeleton, TS analysis has been crucial. For example, in the Diels-Alder reaction used to form the bicyclic framework, TS analysis can explain the observed endo/exo selectivity. Studies on related systems show that the formation of endo stereoisomers is often favored due to lower transition state energy. nist.gov Similarly, for reactions of this compound, such as N-alkylation or acylation, TS analysis could predict the feasibility of different pathways and the influence of steric and electronic factors on the reaction rate.
While specific TS analyses for reactions of this compound are not prominent in the literature, studies on analogous systems demonstrate the power of this technique. For instance, computational investigation of the reactions of carbenes with cyclopropane (B1198618) showed that the transition state for C-H insertion was lower in enthalpy than that for C-C insertion. This type of analysis, if applied to the reactions of this compound, could provide invaluable mechanistic details.
| Reaction Type | Bicyclic System | Computational Finding | Significance |
|---|---|---|---|
| Diels-Alder Cycloaddition | 1,3-Cyclohexadiene (B119728) + Methyl Acrylate | The transition state energy for the formation of the endo stereoisomer is lower than for the exo. nist.gov | Explains the experimentally observed predominance of the endo product in the synthesis of the bicyclo[2.2.2]octene scaffold. nist.gov |
| Carbene Insertion | Carbene + Cyclopropane | The transition state for C-H insertion is energetically favored over C-C insertion at the G3B3 level. | Provides a mechanistic rationale for the observed product distribution in carbene reactions. |
| Dieckmann-analogous Cyclization | (Dioxopiperazinyl)acetates | The higher energy (strain) of the bicyclo[2.2.2]octane system explains the low yield compared to related systems. researchgate.net | Elucidates the role of ring strain in determining reaction efficiency. researchgate.net |
Molecular Modeling and Conformational Space Exploration
The rigid nature of the Bicyclo[2.2.2]octene scaffold limits its conformational freedom, yet subtle puckering and substituent orientations can have significant impacts on its properties and interactions. Molecular modeling techniques are essential for exploring this conformational space.
Molecular modeling is a powerful tool for predicting the stereochemical outcome of reactions. By building 3D models of reactants and transition states, chemists can visualize the steric and electronic interactions that favor the formation of one stereoisomer over another. For bicyclic systems, where facial accessibility is a key determinant of stereoselectivity, this approach is particularly insightful.
In the context of the Bicyclo[2.2.2]octane skeleton, stereoselectivity is often studied in the context of nucleophilic additions to the corresponding ketone. The bicyclic framework presents two distinct faces for nucleophilic attack on the carbonyl carbon, leading to either syn or anti products. Computational modeling can predict the preferred direction of attack by calculating the energies of the competing transition states. These models can explain why, for example, certain substituents on the bicyclic ring direct an incoming reagent to a specific face.
| Reaction | Methodology | Predicted Outcome | Experimental Verification |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | 3D analysis of preferred conformations (X-ray, CONFLEX, PM5, DFT) | Reversal of stereoselectivity based on dioxolane substituent location. researchgate.net | The predicted reversal was consistent with experimental results. researchgate.net |
| Asymmetric Addition to Malimides | Computational Exploration | Provided a mechanism for the regioselective asymmetric addition of Grignard reagents. acs.org | Rationalized the observed stereochemical control. acs.org |
Molecular dynamics (MD) simulations provide a dynamic view of how a ligand like this compound or its derivatives might interact with a biological target, such as a protein receptor or enzyme. mdpi.com These simulations model the movements of atoms over time, offering insights into binding modes, conformational changes, and the stability of the ligand-protein complex.
Recent studies have utilized derivatives of the bicyclo[2.2.2]octane scaffold in the design of inhibitors for various viral proteins. For example, fused bicyclo[2.2.2]octenes were investigated as non-covalent inhibitors of the SARS-CoV-2 3CLpro main protease. nih.gov MD simulations were performed to understand the stability of the ligand-protein complex and identify key interactions. nih.gov In another study, derivatives of bicyclo[2.2.2]octane-2-carboxylic acid were designed as inhibitors of the influenza polymerase PB2 subunit, and MD simulations were used to analyze their binding modes and interaction energies. mdpi.comresearchgate.net These simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and π-stacking that contribute to binding affinity. mdpi.comresearchgate.net
The general workflow for such a study involves:
Docking: Initial placement of the ligand into the protein's binding site.
System Setup: Solvating the complex in a water box with appropriate ions to mimic physiological conditions.
Simulation: Running the MD simulation for a sufficient duration (e.g., nanoseconds) to observe the system's behavior.
Analysis: Analyzing the trajectory to calculate properties like Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and binding free energies to estimate affinity. mdpi.com
| Target Protein | Bicyclic Ligand Scaffold | Simulation Software | Key Insights from MD |
|---|---|---|---|
| SARS-CoV-2 3CLpro | Fused Bicyclo[2.2.2]octene | Gaussian 16 (for QM), Not specified for MD | Provided insight into the ligand-target complex and recommendations for future optimization. nih.gov |
| Influenza Polymerase PB2 | Bicyclo[2.2.2]octane-2-carboxylic acid | GROMACS | Analyzed interactions, including hydrogen bonds and π-π stacking, and calculated binding free energies (MM/PBSA). mdpi.comresearchgate.net |
| σ1 Receptor | 2,5-Diazabicyclo[2.2.2]octanes | Not specified | Analyzed binding based on a 3D homology model, showing good correlation between calculated free binding energy and experimental Ki values. researchgate.net |
Structure-Activity Relationship (SAR) at a Mechanistic Level
Understanding the Structure-Activity Relationship (SAR) is fundamental to medicinal chemistry. Computational methods allow for the investigation of SAR at a mechanistic level, explaining how changes in a molecule's structure affect its biological activity by altering its electronic properties, conformation, or interactions with a target.
For the this compound system, computational SAR studies would involve creating a series of virtual derivatives by modifying substituents on the bicyclic core or at the amine group. For each derivative, properties such as binding affinity to a target protein, electronic character, and conformational preferences would be calculated.
For instance, in the development of inhibitors for the influenza PB2 protein, derivatives of bicyclo[2.2.2]octane were computationally evaluated. mdpi.comresearchgate.net The docking scores and calculated binding free energies for different analogs helped to build an SAR model. researchgate.net This model could explain why certain substituents enhance binding affinity, perhaps by forming an additional hydrogen bond or improving hydrophobic contacts within the binding pocket. Such studies provide a rational basis for prioritizing which compounds to synthesize and test, thereby accelerating the drug discovery process.
While a detailed mechanistic SAR study specifically for this compound was not found, the principles are well-established. Computational modeling of its derivatives in complex with a relevant biological target would allow for the decomposition of binding energy on a per-residue basis, highlighting which interactions are most critical for activity and guiding further optimization. researchgate.net
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Methodologies
The foundational synthesis of the bicyclo[2.2.2]octene skeleton has traditionally relied on the Diels-Alder reaction. ucla.eduacs.org While effective, future research is increasingly directed towards methodologies that offer greater efficiency, stereocontrol, and sustainability.
One major emerging area is the application of biocatalysis. The use of enzymes, particularly amine transaminases (ATAs), presents an environmentally benign alternative to traditional metal-catalyzed reactions for installing amine groups. rsc.org Future work will likely focus on engineering ATAs to accept sterically demanding bicyclic ketones, enabling the highly stereoselective synthesis of specific Bicyclo[2.2.2]oct-5-en-2-amine isomers. rsc.orgwhiterose.ac.uk This approach offers high selectivity under mild conditions, reducing waste and energy consumption. rsc.org
Continuous flow chemistry is another promising frontier. Flow reactors can significantly enhance the efficiency of key synthetic steps, such as the Diels-Alder cycloaddition, by reducing reaction times from hours to minutes and improving yield and purity. smolecule.com The integration of flow processes for the synthesis of this compound precursors could enable more scalable and automated production.
Furthermore, novel catalytic systems are being explored to promote the core cycloaddition. For instance, rhenium-promoted Diels-Alder reactions with benzene (B151609) itself have been shown to construct the bicyclo[2.2.2]octene skeleton, opening up new avenues from simple aromatic feedstocks. nih.gov Similarly, visible-light-mediated radical cascade reactions are emerging as a powerful tool for directly constructing the bicyclo[2.2.2]octene structure from simple amino acid derivatives, suggesting new light-driven pathways to the target compound. nih.gov
Exploration of New Catalytic Applications
The rigid, chiral backbone of this compound makes it an exemplary scaffold for the development of novel catalysts and ligands for asymmetric synthesis. acs.orgnih.gov Its constrained structure allows for the precise positioning of catalytic groups, creating a well-defined chiral environment for chemical transformations.
Future research is focused on expanding the role of this compound derivatives as both organocatalysts and chiral ligands for transition metals. As organocatalysts, the primary and secondary amine derivatives can be used in a variety of transformations, including Michael additions and aldol (B89426) reactions. researchgate.net A significant opportunity lies in the development of bifunctional catalysts, where the bicyclic amine scaffold is appended with another functional group (e.g., a thiourea (B124793) or acid) to enable cooperative catalysis. researchgate.net
As chiral ligands, these amines can be coordinated to a range of transition metals to catalyze reactions like asymmetric hydrogenation, C-C bond formation, and cycloadditions. smolecule.com A key area of development is the synthesis of novel "salen-type" ligands from chiral diaminobicyclo[2.2.2]octane scaffolds, which have shown great promise in creating highly efficient metal complexes for asymmetric synthesis. researchgate.net The electronic and steric properties of these ligands can be fine-tuned by modifying the substituents on the bicyclic framework, allowing for the optimization of catalytic activity and selectivity for specific reactions. researchgate.net
Advanced Computational Design of Functionalized Scaffolds
The convergence of synthetic chemistry and computational modeling presents a significant opportunity for the rational design of this compound derivatives with tailored properties. The structural rigidity of the scaffold makes it particularly amenable to accurate in silico analysis. arkat-usa.org
Future efforts will increasingly rely on computational tools to guide synthetic endeavors. nih.govmdpi.com Structure-based design, employing techniques like molecular docking and molecular dynamics simulations, is being used to create bicyclo[2.2.2]octene-based molecules that can fit precisely into the active sites of biological targets, such as viral proteases. nih.govresearchgate.netresearchgate.net This approach allows researchers to predict binding affinity and optimize the scaffold's substituents to maximize interaction and biological activity before undertaking complex synthesis. nih.govresearchgate.net
For catalytic applications, Density Functional Theory (DFT) calculations are being used to model transition states, predict reaction outcomes, and elucidate reaction mechanisms. arkat-usa.org This allows for the in silico screening of potential catalyst structures, saving significant experimental time and resources. By calculating properties like molecular electrostatic potential, researchers can predict the electron-donating ability of new phosphine (B1218219) ligands based on a related 1-phospha-4-silabicyclo[2.2.2]octane framework, a strategy directly applicable to designing amine-based ligands and organocatalysts. arkat-usa.org This computational-first approach will accelerate the discovery of new catalysts and functional molecules based on the this compound core.
Integration with Chemical Biology for Mechanistic Probes
The defined three-dimensional structure of this compound makes it an ideal core for the development of sophisticated molecular probes for chemical biology. acs.org These tools are designed to investigate complex biological processes with high precision.
An emerging opportunity is the use of this scaffold to mimic protein secondary structures. For example, derivatives of bicyclo[2.2.2]octane have been designed to replicate the spatial arrangement of key amino acid residues in protein-protein interaction motifs, such as the leucine-rich domains of steroid receptor coactivators (SRCs). nih.gov By functionalizing the this compound core to present side chains in a specific spatial orientation, researchers can create molecules that act as inhibitors or modulators of these interactions, providing powerful tools for studying cellular signaling pathways. nih.gov
Furthermore, the scaffold can be readily modified to incorporate reporter groups or bioorthogonal handles. Future research will likely involve the synthesis of this compound derivatives carrying fluorophores, biotin (B1667282) tags, or isotopically labeled atoms. These probes can be used for a range of applications, including fluorescence microscopy to visualize cellular targets, affinity purification to identify binding partners, and NMR studies to probe enzymatic mechanisms. The development of bicyclic amino acid derivatives, such as 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC), highlights the potential for these constrained scaffolds to serve as precursors for a new generation of bioactive compounds and biological probes. acs.orgnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
